![molecular formula C11H20ClNO2 B2886730 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride CAS No. 2361610-26-4](/img/structure/B2886730.png)
2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride is an organic compound of significant interest in both chemical and biological research. Structurally, it is characterized by a quinoline core modified with acetic acid and its hydrochloride salt form. The presence of a quinoline ring system, partially saturated, suggests potential pharmacological activity, making it a subject of medicinal chemistry studies.
Preparation Methods
Synthetic Routes
The synthesis of 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride involves multiple steps:
Formation of the quinoline core: The initial step involves creating the quinoline core through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Partial hydrogenation: The quinoline core undergoes partial hydrogenation to saturate specific double bonds, resulting in the octahydro-quinoline structure.
Acetic acid addition: The acetic acid moiety is then introduced via a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production typically scales up these synthetic steps using optimized conditions:
Cyclization: is performed under controlled temperatures with catalysts to increase yield.
Hydrogenation: employs hydrogen gas with metal catalysts such as palladium or platinum under elevated pressures.
Substitution reactions: use solvents and phase-transfer catalysts to enhance reaction rates.
Salt formation: involves precision pH control to ensure complete conversion to the hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Limited oxidation due to the stability of the partially saturated ring.
Reduction: Further reduction could fully saturate the quinoline ring.
Substitution: The acetic acid moiety allows for nucleophilic and electrophilic substitutions, potentially modifying the compound's properties.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium/platinum catalysts.
Nucleophilic Substitution: Alkyl halides, acidic or basic conditions.
Electrophilic Substitution: Halogenation agents, Lewis acids.
Major Products
Fully saturated quinoline derivatives: through extensive hydrogenation.
Substituted acetic acid derivatives: via nucleophilic or electrophilic reactions.
Scientific Research Applications
The compound is researched for its multifaceted applications:
Chemistry
Catalysis: As a precursor or intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in creating polymers with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes like monoamine oxidase.
Binding Studies: Examined for its interaction with biological macromolecules.
Medicine
Pharmacology: Potential therapeutic uses owing to its quinoline core, which is common in anti-malarial and anti-inflammatory drugs.
Drug Design: Scaffold for designing new pharmacologically active molecules.
Industry
Chemical Synthesis: Intermediate in the production of dyes, pigments, and other industrial chemicals.
Agriculture: Potential component in the synthesis of agrochemicals.
Mechanism of Action
The compound's mechanism of action often relates to its interaction with biological targets:
Molecular Targets
Receptors: May bind to specific receptors, altering their activity.
Enzymes: Acts as an inhibitor or modulator, affecting biochemical pathways.
Pathways Involved
Signal Transduction: Modifies signaling pathways by interacting with receptors or enzymes.
Metabolic Pathways: Alters the metabolism of endogenous compounds through enzyme modulation.
Comparison with Similar Compounds
Similar Compounds
Quinine: An anti-malarial drug with a similar quinoline core.
Chloroquine: Another anti-malarial with structural similarities.
Quinoline: The parent compound with broader applications.
Uniqueness
Partially Saturated Ring: Offers distinct pharmacokinetic properties.
Acetic Acid Moiety: Enhances solubility and reactivity, making it versatile for further modifications.
That's the lowdown on 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride! Let me know if there’s anything specific you want to dig into further.
Properties
IUPAC Name |
2-[(4aR,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)8-11-5-2-1-4-9(11)12-7-3-6-11;/h9,12H,1-8H2,(H,13,14);1H/t9-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYIIJSTWXBRS-FOKYBFFNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@@H]2C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
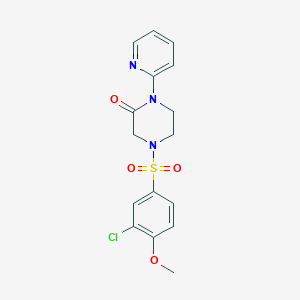
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)
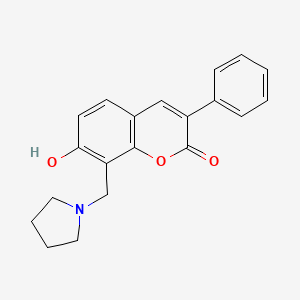
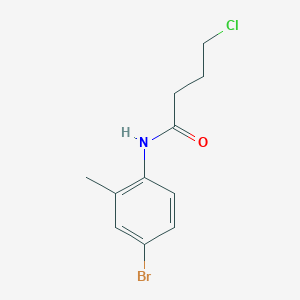

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide](/img/structure/B2886655.png)

![3,4-dimethyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2886658.png)
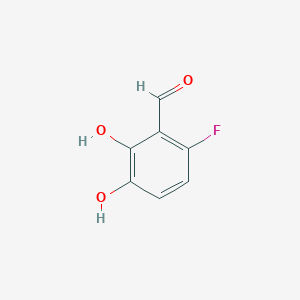
![N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2886662.png)

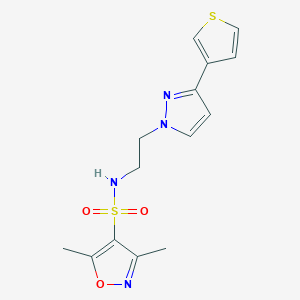
![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
